

BAY-7598: A Technical Guide to a Potent and Selective MMP12 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY-7598

Cat. No.: B12427331

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Abstract

BAY-7598 is a potent, orally bioavailable, and selective chemical probe targeting matrix metalloproteinase-12 (MMP12). This document provides a comprehensive technical overview of **BAY-7598**, including its chemical structure, physicochemical properties, mechanism of action, and key biological data. Detailed experimental methodologies, where available, and visualizations of relevant biological pathways are presented to support researchers in utilizing this compound for preclinical studies in oncology, inflammatory diseases, and other areas where MMP12 is implicated.

Chemical Structure and Properties

BAY-7598 is a small molecule inhibitor with the molecular formula $C_{28}H_{31}N_3O_6$ and a molecular weight of 505.56 g/mol [\[1\]](#) Its chemical identity is further defined by its CAS Number, 1816257-74-5 [\[1\]](#)

Table 1: Physicochemical Properties of **BAY-7598**

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₁ N ₃ O ₆	[1]
Molecular Weight	505.56 g/mol	[1]
CAS Number	1816257-74-5	[1]
SMILES	O=C([C@H]1--INVALID-LINK--CC[C@@H]1C(C4=CC=C(OC(CC5CCOCC5)C=C4)=O)O	

A two-dimensional representation of the chemical structure of **BAY-7598** is provided below.

 BAY-7598 Chemical Structure *Caption: Chemical structure of BAY-7598.*

Mechanism of Action and Biological Activity

BAY-7598 functions as a highly potent and selective inhibitor of matrix metalloproteinase-12 (MMP12), also known as macrophage elastase. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and chronic inflammation.

In Vitro Potency and Selectivity

BAY-7598 demonstrates nanomolar and sub-nanomolar inhibitory activity against MMP12 across different species. Its selectivity has been profiled against a panel of other human, murine, and rat MMPs, revealing a favorable selectivity window for MMP12.

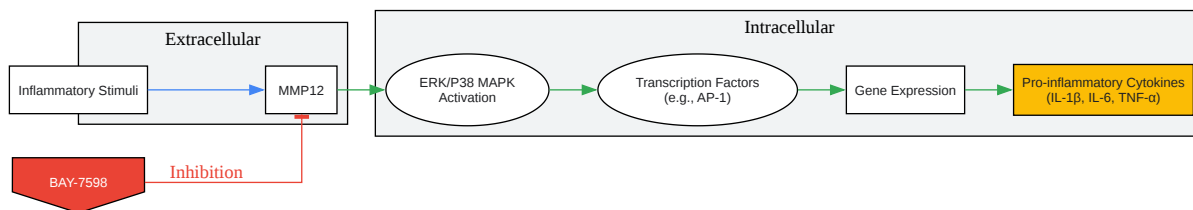
Table 2: In Vitro Inhibitory Activity (IC₅₀) of **BAY-7598** against MMPs

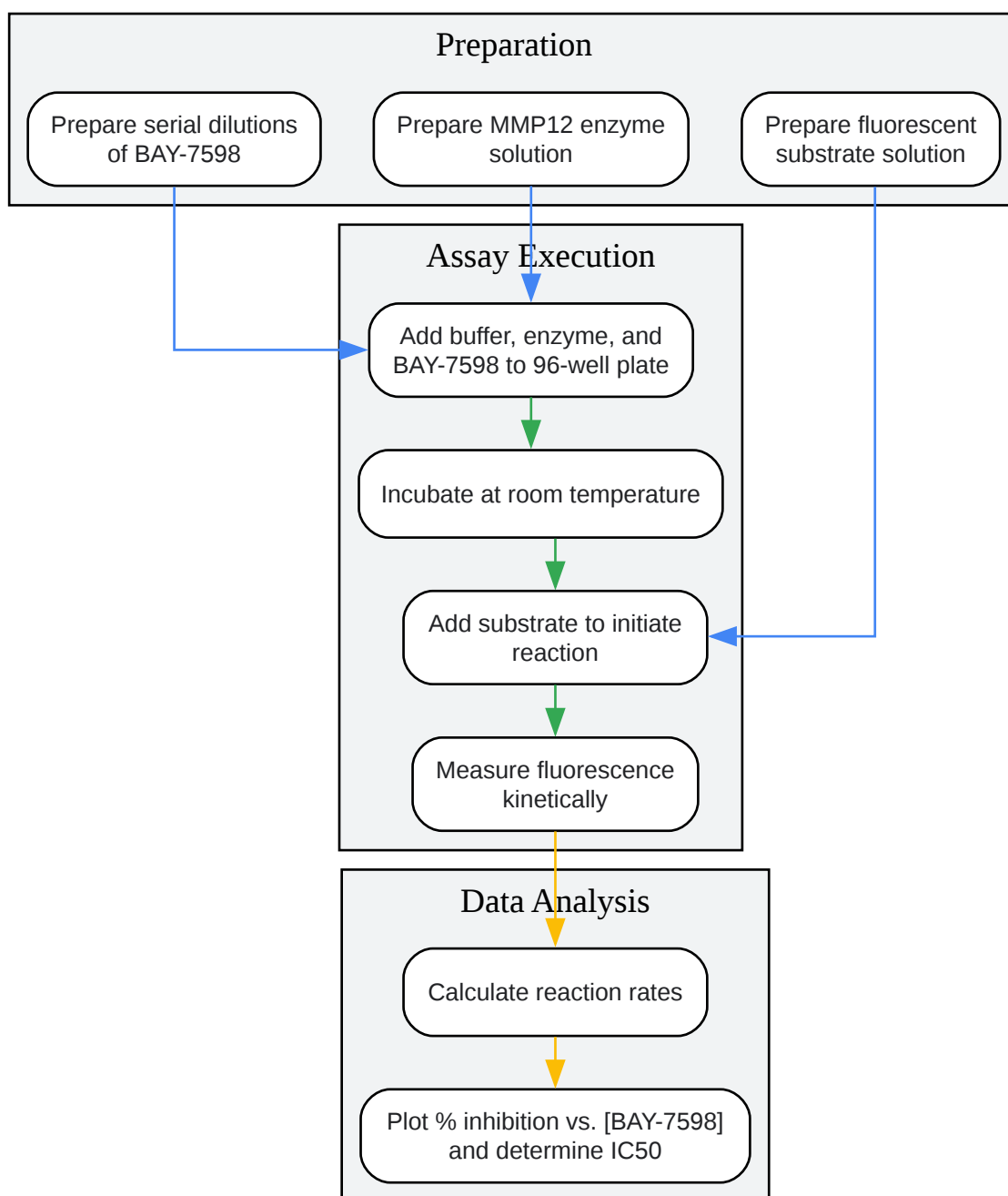
Target	Species	IC ₅₀ (nM)
MMP12	Human	0.085
MMP12	Murine	0.67
MMP12	Rat	1.1
MMP2	Human	44
MMP3	Human	360
MMP7	Human	600
MMP8	Human	15
MMP9	Human	460
MMP10	Human	12
MMP13	Human	67
MMP14	Human	250
MMP16	Human	940
MMP2	Murine	45
MMP3	Murine	270
MMP7	Murine	130
MMP8	Murine	54
MMP9	Murine	210
MMP2	Rat	45
MMP8	Rat	67
MMP9	Rat	1000

Data sourced from MedChemExpress.

MMP12 Signaling Pathways

MMP12 plays a crucial role in tissue remodeling and inflammation. Its inhibition by **BAY-7598** is expected to modulate downstream signaling pathways. One such pathway involves the regulation of macrophage activity and inflammatory cytokine production through the ERK/P38 MAPK signaling cascade.





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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BAY-7598: A Technical Guide to a Potent and Selective MMP12 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427331#bay-7598-chemical-structure-and-properties]

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